(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol
CAS No.: 73854-05-4
Cat. No.: VC3932216
Molecular Formula: C10H11F3O
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
![(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol - 73854-05-4](/images/structure/VC3932216.png)
Specification
CAS No. | 73854-05-4 |
---|---|
Molecular Formula | C10H11F3O |
Molecular Weight | 204.19 g/mol |
IUPAC Name | (1S)-1-[4-(trifluoromethyl)phenyl]propan-1-ol |
Standard InChI | InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m0/s1 |
Standard InChI Key | DSPWVWRWAPFFNC-VIFPVBQESA-N |
Isomeric SMILES | CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)O |
SMILES | CCC(C1=CC=C(C=C1)C(F)(F)F)O |
Canonical SMILES | CCC(C1=CC=C(C=C1)C(F)(F)F)O |
Introduction
Physicochemical Properties
The compound’s physical properties are summarized below:
The density is extrapolated from structurally similar compounds like (R)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol (1.234 g/cm³) . The absence of melting point data suggests the compound remains liquid at room temperature, typical for many fluorinated alcohols.
Synthesis and Manufacturing
Catalytic Reduction of Propenones
A patent (WO2010128388A2) describes the synthesis of related trifluoromethylphenyl propanols via catalytic hydrogenation. For example, 3-[3-(trifluoromethyl)phenyl]-2-propenal is reduced using sodium borohydride in tetrahydrofuran, yielding 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol with 74% efficiency . While this method targets an allylic alcohol, analogous strategies could apply to (1S)-1-[4-(trifluoromethyl)phenyl]propan-1-ol by adjusting starting materials.
Asymmetric Synthesis
Chiral resolution or asymmetric catalysis may be employed to achieve the (S)-configuration. Titanium isopropoxide-mediated condensation, as seen in the synthesis of Cinacalcet intermediates, could facilitate enantioselective formation . For instance, reacting 3-[4-(trifluoromethyl)phenyl]-2-propenal with a chiral amine precursor followed by hydrogenation might yield the target alcohol .
Borohydride Reduction
A method for synthesizing 3-methylamino-1-phenyl-1-propanol (a fluoxetine precursor) involves sodium borohydride reduction in acetic acid . Adapting this protocol, a ketone precursor like 1-[4-(trifluoromethyl)phenyl]propan-1-one could be reduced to yield the title compound, though stereochemical control would require chiral auxiliaries or catalysts .
Applications in Organic Chemistry
Pharmaceutical Intermediates
The compound’s chiral center and fluorinated aromatic system make it a plausible intermediate for bioactive molecules. For example, trifluoromethyl groups are prevalent in antidepressants and antivirals . While direct applications are not cited in the reviewed literature, structural analogs like Cinacalcet hydrochloride utilize similar building blocks .
Catalysis and Material Science
Ruthenium-catalyzed reactions, such as alkyne semihydrogenation, often employ fluorinated aromatics to modulate electronic properties . The trifluoromethyl group in (1S)-1-[4-(trifluoromethyl)phenyl]propan-1-ol could enhance substrate binding in catalytic systems or serve as a ligand precursor .
Recent Developments and Future Directions
Recent patents emphasize greener synthetic routes, such as solvent-free hydrogenation or biocatalytic methods . Advances in asymmetric catalysis, particularly using ruthenium complexes, could improve the enantioselective synthesis of this compound . Future research may explore its utility in:
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Drug Discovery: As a building block for trifluoromethyl-containing therapeutics.
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Liquid Crystals: Leveraging its aromatic and fluorinated motifs for optoelectronic materials.
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